![molecular formula C7H4ClO3P B043517 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one CAS No. 5381-99-7](/img/structure/B43517.png)
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Overview
Description
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a chemical compound with the molecular formula C7H4ClO3P. It is commonly used as a reagent in organic synthesis, particularly in phosphorylation and phosphitylation reactions. This compound is known for its reactivity and ability to form H-phosphonates, which are crucial intermediates in the synthesis of nucleotides .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one are alcohols . This compound is used in the phosphorylation and phosphitylation of alcohols .
Mode of Action
This compound acts as a reactive cyclic phosphitylating reagent . It is involved in fast coupling rates and hydrolytic cleavage more readily compared to that of an acyclic analog .
Biochemical Pathways
The compound plays a crucial role in the formation of H-phosphonates . H-phosphonates are commonly utilized in the synthesis of nucleotides . Therefore, the compound indirectly influences the biochemical pathways involving nucleotides.
Pharmacokinetics
It is soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the phosphorylation and phosphitylation of alcohols, leading to the formation of H-phosphonates . These H-phosphonates are key intermediates in the synthesis of nucleotides .
Action Environment
The compound is light and heat sensitive . It is incompatible with water and strong oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is used in the phosphorylation and phosphitylation of alcohols . It also plays a role in the formation of H-phosphonates, which are commonly utilized in the synthesis of nucleotides . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
At the molecular level, this compound is involved in fast coupling rates and hydrolytic cleavage . It may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
This compound is involved in the formation of H-phosphonates, suggesting it may play a role in certain metabolic pathways . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one can be synthesized by reacting 2-chloro-4-hydroxy-1,3,2-benzodioxaphosphorin-4-one with appropriate phosphorus reagents such as tetramethylphosphite . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one primarily undergoes phosphorylation and phosphitylation reactions. It is also involved in substitution reactions where the chlorine atom is replaced by other nucleophiles .
Common Reagents and Conditions:
Phosphorylation and Phosphitylation: Common reagents include alcohols and nucleosides.
Substitution Reactions: Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.
Major Products:
H-Phosphonates: Formed during phosphorylation and phosphitylation reactions.
Substituted Derivatives: Products of substitution reactions where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Phosphorylation and Phosphitylation
One of the primary applications of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is in the phosphorylation and phosphitylation of alcohols. This process is crucial for the synthesis of phosphoric acid derivatives, which have wide-ranging applications in biochemistry and medicinal chemistry. The compound facilitates the formation of H-phosphonates from alcohols through a cyclic mechanism that allows for faster coupling rates compared to acyclic analogs .
Synthesis of Nucleotides
The reagent has been utilized in the synthesis of nucleotides and nucleotide analogs, which are vital components in molecular biology research. These compounds are essential for various biochemical assays and therapeutic applications . The ability to modify nucleotides can lead to advancements in drug development and genetic engineering.
Formation of Phosphoramidites
This compound is also employed in the preparation of phosphoramidites. These compounds serve as intermediates in the synthesis of oligonucleotides, which are used extensively in genetic research and diagnostics . The efficiency of this reagent in forming stable phosphoramidite bonds enhances the overall yield and purity of synthesized oligonucleotides.
Case Study 1: Oligonucleotide Synthesis
In a study published by Hermans et al., the use of Van Boom's reagent significantly improved the efficiency of synthesizing phosphoramidites for oligonucleotide production. The researchers reported that using this reagent allowed for higher yields and reduced side reactions compared to traditional methods .
Case Study 2: Development of Antiviral Agents
Research conducted by Westerduin et al. demonstrated that derivatives synthesized using this compound exhibited antiviral properties. The study highlighted how modifications to nucleotides through phosphorylation could lead to the development of novel antiviral compounds .
Summary Table of Applications
Application Area | Description |
---|---|
Phosphorylation | Facilitates phosphorylation and phosphitylation reactions for alcohols |
Nucleotide Synthesis | Used in synthesizing nucleotides and nucleotide analogs |
Phosphoramidite Formation | Acts as an intermediate for synthesizing phosphoramidites used in oligonucleotide production |
Antiviral Drug Development | Derivatives exhibit potential antiviral properties through modified nucleotides |
Comparison with Similar Compounds
- Salicyl chlorophosphite
- 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Van Boom’s Reagent
Uniqueness: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its cyclic structure, which provides enhanced reactivity and stability compared to acyclic analogs. This makes it particularly effective in fast coupling reactions and hydrolytic cleavage .
Biological Activity
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicylchlorophosphite, is a cyclic phosphitylating agent widely utilized in organic synthesis, particularly in the phosphorylation of alcohols and the synthesis of nucleotides. Its unique structure contributes to its reactivity and biological applications, making it a valuable compound in biochemical research and pharmaceutical development.
- Molecular Formula : C₇H₄ClO₃P
- CAS Number : 5381-99-7
- Solubility : Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide.
The primary mechanism of action involves the phosphorylation and phosphitylation of alcohols. The compound acts as a reactive cyclic phosphitylating reagent that facilitates the formation of H-phosphonates, which are essential intermediates in nucleotide synthesis.
Key Reactions
- Phosphorylation : Reaction with alcohols to form H-phosphonates.
- Phosphitylation : Involves the introduction of phosphate groups into nucleosides.
Biological Applications
This compound has several notable applications in biological research:
- Nucleotide Synthesis : Used extensively for synthesizing nucleoside triphosphates and their analogs, which are crucial for various biochemical assays and therapeutic applications .
- Antibody-Drug Conjugates : Employed in the preparation of site-specific antibody-drug conjugates, enhancing targeted delivery in cancer therapy.
- Fluorescent Labeling : Recent studies have shown its utility in stealth fluorescence labeling for live microscopy imaging, allowing for real-time monitoring of cellular processes .
Case Study 1: Synthesis of NTP Analogues
In a study focused on the synthesis of 4′-thioUTP and 4′-thioCTP using this compound, researchers demonstrated its effectiveness in modifying nucleosides to create new triphosphate analogues. The incorporation of these analogues into RNA was successful without compromising translation efficiency .
Case Study 2: Ectonucleotide Pyrophosphatase Inhibition
Another investigation highlighted the compound's role in selectively inhibiting ectonucleotide pyrophosphatases (NPPs). The study revealed that analogues derived from this compound could inhibit NPP1 activity by over 90%, showcasing its potential as a therapeutic agent for modulating nucleotide signaling pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Reactivity | Applications |
---|---|---|---|
This compound | Cyclic | High | Nucleotide synthesis, drug conjugates |
Salicyl chlorophosphite | Acyclic | Moderate | General phosphorylation reactions |
Van Boom’s Reagent | Cyclic | High | Nucleotide modifications |
Properties
IUPAC Name |
2-chloro-1,3,2-benzodioxaphosphinin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOITXUNGDUXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OP(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285003 | |
Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-99-7 | |
Record name | 5381-99-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the context of the provided research papers?
A1: this compound, also known as salicylchlorophosphite, is predominantly used as a phosphitylating agent in the synthesis of nucleoside 5'-triphosphates and their analogs. [] This involves reacting the compound with the 5'-hydroxy group of protected nucleosides, forming a reactive intermediate that can be further manipulated to introduce various modifications at the phosphate group. [, , , , ]
Q2: How does this compound react with nucleosides?
A2: this compound reacts with the 5'-hydroxy group of protected nucleosides to form a nucleoside 5'-phosphite intermediate. [, , , ] This intermediate is then typically reacted with pyrophosphate or its analogs, followed by oxidation and deprotection, to yield the desired nucleoside 5'-triphosphate analogs.
Q3: Can you provide an example of a specific nucleoside triphosphate analog synthesized using this compound and its biological activity?
A3: One example is the synthesis of AZT 5'-alpha-borano-beta,gamma-(difluoromethylene)triphosphate (AZT 5'-alphaB-betagammaCF(2)TP) using this compound as a key reagent. [] This compound exhibited potent inhibitory activity against HIV-1 reverse transcriptase, comparable to that of AZT triphosphate, and showed significantly improved stability in serum and cell extracts.
Q4: What other types of nucleoside triphosphate modifications have been achieved using this compound?
A4: Besides AZT 5'-triphosphate mimics, researchers have successfully employed this compound to synthesize various other modified nucleoside triphosphates. This includes nucleoside 5'-O-(1,3-dithiotriphosphates), nucleoside 5'-O-(1,1-dithiotriphosphates), ribonucleoside 5'-(alpha-P-borano)triphosphates, 4′-thio-β-D-arabinofuranosylcytosine triphosphate, and fluorescently labeled nucleoside triphosphates. [, , , , , ]
Q5: What are the advantages of using this compound in nucleoside triphosphate synthesis?
A5: The research papers highlight the speed and efficiency of this compound in facilitating these reactions. [] The compound allows for the preparation of nucleoside 5′-triphosphates under relatively mild conditions and with good yields. [] Moreover, it enables the introduction of various modifications at the phosphate group, leading to diverse nucleoside triphosphate analogs with potentially enhanced properties like stability or biological activity.
Q6: What is the molecular formula and weight of this compound?
A6: Its molecular formula is C7H4ClO3P, and its molecular weight is 202.54 g/mol. []
Q7: Are there any safety concerns regarding handling this compound?
A7: Yes, this compound is hygroscopic, corrosive, and lachrymatory. [] Therefore, it should be handled with caution in a well-ventilated fume hood and stored under anhydrous conditions to prevent degradation.
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